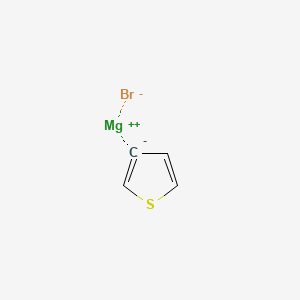
Magnesium, bromo-3-thienyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium, bromo-3-thienyl- is a useful research compound. Its molecular formula is C4H3BrMgS and its molecular weight is 187.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality Magnesium, bromo-3-thienyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Magnesium, bromo-3-thienyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Synthesis
Magnesium, bromo-3-thienyl- serves as a crucial reagent in organic synthesis. Its reactivity allows it to participate in several types of chemical reactions:
- Nucleophilic Addition : It can react with carbonyl compounds to form alcohols.
- Cross-Coupling Reactions : It is involved in coupling reactions such as Kumada, Negishi, and Suzuki-Miyaura couplings, enabling the formation of complex organic molecules.
Table 1: Summary of Reactions Involving Magnesium, Bromo-3-Thienyl-
| Reaction Type | Description | Key Products |
|---|---|---|
| Nucleophilic Addition | Reacts with carbonyl compounds | Alcohols |
| Cross-Coupling | Participates in various coupling reactions | Biaryl compounds |
| Substitution Reactions | Replaces bromine with other functional groups | Substituted thiophenes |
Material Science
In material science, magnesium, bromo-3-thienyl- is utilized for the preparation of thiophene-based polymers. These polymers have applications in electronic devices due to their conductive properties. The compound's ability to form stable bonds with other materials enhances the performance of electronic components.
Pharmaceuticals
The compound is also significant in pharmaceutical research. Its derivatives have shown potential as biologically active compounds:
- Antitumor Activity : Studies have indicated that magnesium, bromo-3-thienyl- exhibits cytotoxic effects on various cancer cell lines, leading to increased apoptosis.
Table 2: Cytotoxicity Data for Magnesium, Bromo-3-Thienyl-
| Cell Line | IC50 (mg/m³) | Mechanism of Action |
|---|---|---|
| MC-38 | 1.637 | Induces G2/M phase arrest and apoptosis |
| HT-29 | 1.637 | Induces G2/M phase arrest and apoptosis |
Catalysis
Magnesium, bromo-3-thienyl- acts as a catalyst or catalyst precursor in various chemical reactions. Its role in catalytic asymmetric synthesis has been emphasized in recent studies, showcasing its ability to facilitate stereoselective transformations.
Case Study 1: Antitumor Efficacy
In a controlled laboratory setting, magnesium, bromo-3-thienyl- was administered to mice bearing MC-38 tumors. The results demonstrated a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.
Case Study 2: Antimicrobial Activity
Research has shown that magnesium, bromo-3-thienyl- exhibits antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting microbial cell membranes or interfering with metabolic pathways.
Propiedades
Fórmula molecular |
C4H3BrMgS |
|---|---|
Peso molecular |
187.34 g/mol |
Nombre IUPAC |
magnesium;3H-thiophen-3-ide;bromide |
InChI |
InChI=1S/C4H3S.BrH.Mg/c1-2-4-5-3-1;;/h1,3-4H;1H;/q-1;;+2/p-1 |
Clave InChI |
LREKTLLOPSGWFX-UHFFFAOYSA-M |
SMILES canónico |
C1=CSC=[C-]1.[Mg+2].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















